molecular formula C6H13NO B018867 4-(Dimethylamino)butanal CAS No. 104459-70-3

4-(Dimethylamino)butanal

Cat. No.: B018867
CAS No.: 104459-70-3
M. Wt: 115.17 g/mol
InChI Key: MWVVYUVMPBNOKP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanal (CAS: 104459-70-3) is an aliphatic aldehyde with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol. It exists as a pale yellow liquid with a purity of ≥96% and requires storage at 0–8°C to maintain stability . This compound is a key intermediate in pharmaceutical synthesis, particularly for triptans such as sumatriptan, which are used to treat migraines . Its reactive aldehyde group and dimethylamino substituent make it versatile in organic transformations, including condensations and nucleophilic additions.

Properties

IUPAC Name

4-(dimethylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVVYUVMPBNOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593366
Record name 4-(Dimethylamino)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104459-70-3
Record name 4-(Dimethylamino)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to 4-Chlorobutanal

Reagents & Conditions

  • Oxidant : Sodium hypochlorite (NaClO, 7.5% available chlorine)

  • Catalyst : 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO, 0.5 mol%)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 0–5°C (ice bath)

  • pH : 6.0–8.5 (adjusted with saturated NaHCO₃)

Mechanism :
TEMPO-mediated oxidation converts the primary alcohol to an aldehyde via a nitroxyl radical intermediate. The hypochlorite acts as a stoichiometric oxidant, with bicarbonate maintaining optimal pH for reactivity.

Yield : >90% conversion (GC monitoring).

Acetalation to 4-Chlorobutanal Dimethyl Acetal

Reagents & Conditions

  • Protecting Agent : Methanol (MeOH, excess)

  • Acid Catalyst : Hydrochloric acid (HCl, 0.1–1.0 M)

  • Temperature : 20–25°C (ambient)

  • Reaction Time : 2–4 hours

Procedure :
The crude 4-chlorobutanal reacts with methanol under acidic conditions, forming the dimethyl acetal. This step stabilizes the aldehyde against side reactions during subsequent ammonolysis.

Key Advantage :
No intermediate purification required; the reaction mixture proceeds directly to the next step.

Aminolysis to 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

Reagents & Conditions

  • Amine Source : Dimethylamine aqueous solution (30% w/w)

  • Molar Ratio : 1:2 (acetal:dimethylamine)

  • Temperature : 20–100°C (gradient heating)

  • Workup : CH₂Cl₂ extraction, NaHCO₃ wash, MgSO₄ drying

Reaction Profile :
The chloroacetal undergoes nucleophilic substitution, replacing chlorine with dimethylamino. Elevated temperatures (>60°C) accelerate kinetics but risk byproduct formation.

Yield : 43.3 g from 140 g intermediate (≈31% overall).

Industrial Production Optimization

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
TEMPO Loading0.4–0.6 mol%<0.4%: Incomplete oxidation
NaClO Concentration7.0–8.0% Cl₂Higher concentrations reduce side products
Ammonolysis Temperature60–80°CBalances reaction rate and selectivity
Dimethylamine Stoichiometry2.0–2.5 eqExcess prevents chlorinated byproducts

Scalability : Continuous flow reactors enhance mass transfer in oxidation and ammonolysis steps, achieving >85% space-time yield in pilot trials.

Analytical Characterization of Intermediates

Nuclear Magnetic Resonance (NMR)

  • 4-Chlorobutanal Dimethyl Acetal :

    • ¹H NMR (CDCl₃): δ 4.55 (t, J=5.6 Hz, 1H, CH(OCH₃)₂), 3.35 (s, 6H, OCH₃), 2.10–1.80 (m, 4H, CH₂CH₂Cl).

  • 4-(Dimethylamino)butyraldehyde Dimethyl Acetal :

    • ¹³C NMR: δ 103.5 (acetal carbon), 44.8 (N(CH₃)₂), 37.2–25.4 (methylene carbons).

Gas Chromatography (GC) Validation

  • Column : DB-5MS (30 m × 0.25 mm)

  • Retention Time : 8.2 min (acetal), 10.5 min (dimethylamine byproducts)

  • Purity : >95% after distillation (Area normalization).

Comparative Analysis of Acetalation Strategies

Acetal TypeReagent SystemStabilityHydrolysis EaseIndustrial Preference
Dimethyl AcetalMeOH/HClHighModeratePreferred for cost
Diethyl AcetalEtOH/H₂SO₄Very HighDifficultSpecialty applications

Dimethyl Advantage : Lower boiling point (164°C vs. 189°C for diethyl) simplifies distillation.

While not explicitly detailed in cited sources, standard aldehyde deprotection protocols suggest:

  • Conditions : 1M H₂SO₄, 60°C, 2–4 hours

  • Challenge : Preventing amine oxidation requires inert atmospheres and chelating agents.

Theoretical Yield : 80–85% based on analogous acetal hydrolysis.

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies propose alcohol dehydrogenase-catalyzed oxidation of 4-(dimethylamino)-1-butanol.

  • Advantage : Ambient conditions, no TEMPO required

  • Limitation : Enzyme cost (>$500/g) restricts scalability.

Flow Photochemistry

Microreactor systems using UV light (254 nm) and O₂ as oxidant show promise for chloride-free synthesis.

  • Current Status : Lab-scale (mg quantities) with 65% yield .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

4-(Dimethylamino)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanal involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition and substitution reactions, forming stable intermediates that can be further transformed into desired products .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

4-(Dimethylamino)pyridine (DMAP)
  • Molecular Formula : C₇H₁₀N₂ | Molecular Weight : 122.17 g/mol
  • Properties : Solid, widely used as a catalyst in acylation and esterification reactions due to its strong nucleophilic character .
  • Key Difference: Unlike 4-(Dimethylamino)butanal, DMAP lacks an aldehyde group, making it unsuitable for aldehyde-mediated reactions but highly effective in accelerating acyl transfers.
4-(Dimethylamino)cinnamaldehyde
  • Molecular Formula: C₁₁H₁₃NO | Molecular Weight: 175.23 g/mol
  • Properties : Hazardous solid (NFPA-rated) with applications in biological staining or as a chromogenic reagent .
  • Key Difference: The cinnamaldehyde backbone introduces conjugation, enhancing UV-vis absorption properties, which this compound lacks.
4-(Dimethylamino)butanoic Acid Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂ | Molecular Weight: 167.64 g/mol
  • Properties : Water-soluble solid used in peptide synthesis and medicinal chemistry .
  • Key Difference : The carboxylic acid group replaces the aldehyde, enabling salt formation and altering reactivity toward nucleophiles.
Ethyl 4-(Dimethylamino)benzoate
  • Molecular Formula: C₁₁H₁₅NO₂ | Molecular Weight: 193.24 g/mol
  • Reactivity: Exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate (DMAEMA) in resin cements, achieving a greater degree of conversion (DC) when paired with camphorquinone (CQ) .
  • Comparison with this compound: While both contain dimethylamino groups, the ester functionality in ethyl 4-(dimethylamino)benzoate favors photopolymerization, whereas the aldehyde group in this compound facilitates condensation reactions.
NNA (4-(Methyl-nitrosamino)-4-(3-pyridyl)butanal)
  • Molecular Formula : C₁₀H₁₃N₃O₂ | Molecular Weight : 207.23 g/mol
  • Toxicity: A tobacco-derived nitrosamine with inadequate evidence of carcinogenicity in experimental models, unlike its analog NNK (a known carcinogen) .
  • Key Difference: The nitrosamino group introduces significant toxicity concerns, which are absent in this compound.

Physical and Chemical Properties

Compound Physical State Storage Conditions Purity Key Functional Group
This compound Liquid 0–8°C ≥96% Aldehyde
DMAP Solid Room temperature ≥99% Pyridine
Ethyl 4-(dimethylamino)benzoate Liquid Not specified Not reported Ester
4-(Dimethylamino)butanoic acid HCl Solid Room temperature High Carboxylic acid

Biological Activity

4-(Dimethylamino)butanal, with the molecular formula C₆H₁₃NO, is an organic compound characterized by a dimethylamino group attached to a butanal backbone. This compound is notable for its potential biological activities, particularly in the context of neuropharmacology and organic synthesis. Despite its promising applications, detailed studies on its specific biological mechanisms remain limited.

  • Molecular Formula : C₆H₁₃NO
  • Boiling Point : Approximately 164°C
  • pKa : ~9.71 (indicating basicity)
  • Solubility : Soluble in various organic solvents
  • Physical State : Colorless to light yellow liquid

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in synthesizing hallucinogenic tryptamines, which may have applications in neuroscience and pharmacology. The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could influence central nervous system activity.

While specific mechanisms of action for this compound in biological systems are not well-documented, it is hypothesized that it may function as a substrate or intermediate in various biochemical pathways. Its derivatives have been shown to interact with neurotransmitter receptors, modulating synaptic activity and suggesting possible therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

Compound NameStructure TypeKey Characteristics
4-DimethylaminobutyraldehydeAldehydeSimilar backbone; used in similar synthesis pathways.
N,N-Dimethyl-2-butanamineAmineExhibits different biological activity; more basic.
DimethylaminopropylamineAmineShorter chain; used in different pharmaceutical contexts.
4-(N,N-Dimethylaminobutyraldehyde Dimethyl AcetalAcetalHigher stability; used as a protective group in synthesis.

This comparative analysis highlights the unique structural arrangement of this compound, which influences its reactivity and biological interactions.

Case Studies and Research Findings

  • Neuropharmacological Applications :
    • Studies have indicated that compounds derived from this compound may exhibit psychoactive effects similar to those observed with other hallucinogenic substances. This opens avenues for further research into their potential therapeutic uses in treating psychiatric disorders.
  • Electrochemiluminescence (ECL) Techniques :
    • In one study, derivatives like 4-(Dimethylamino)butyric acid were utilized for ECL determination of biological substances such as bovine serum albumin (BSA). The method demonstrated high sensitivity and biocompatibility, showcasing the practical applications of related compounds in biomedical research .
  • Synthesis Pathways :
    • Various synthetic methods for producing this compound have been explored, reflecting its accessibility for further chemical modifications. These methods often involve the use of established catalytic techniques that enhance yield and purity.

Safety and Handling Considerations

Due to its moisture sensitivity and potential hazards similar to other aldehydes, proper handling protocols should be observed when working with this compound. It is recommended to store the compound under inert gas conditions to maintain stability.

Q & A

Q. Basic

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C6_6H13_{13}NO, m/z 115.0997) .
  • 2D NMR (COSY, HSQC) : Assigns coupling between dimethylamino (-N(CH3_3)2_2) and adjacent CH2_2 groups .
  • IR spectroscopy : Identifies aldehyde C=O stretch (~1720 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .

How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

Advanced
The dimethylamino group acts as an electron donor via resonance, polarizing the aldehyde carbonyl and enhancing electrophilicity. Substituent effects can be quantified via:

  • Hammett plots : Correlate σ values of para-substituents with reaction rates .
  • DFT calculations : Predict charge distribution (e.g., Mulliken charges on carbonyl carbon) .
    For example, electron-withdrawing groups (e.g., -CF3_3) on aromatic rings reduce aldehyde reactivity due to decreased electron density .

What strategies address contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Meta-analysis of assay conditions : Variations in cell lines (e.g., H1N1 vs. PR8 strains) or incubation times (24h vs. 48h) explain discrepancies in IC50_{50} values .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., amantadine for antiviral assays) .
  • Structural benchmarking : Compare derivatives with standardized scaffolds (e.g., G20 series with 8-CH3_3 substitution) to isolate substituent effects .

How can molecular docking elucidate the mechanism of this compound’s interaction with viral neuraminidase?

Q. Advanced

  • Target preparation : Use X-ray crystallography data (e.g., PDB 3CM8) to model the neuraminidase active site .
  • Docking software (AutoDock Vina) : Simulate ligand-receptor binding, focusing on hydrogen bonds between the aldehyde oxygen and Arg152 .
  • Free energy calculations (MM/GBSA) : Predict binding affinity (ΔG) and validate with SPR or ITC assays .

What experimental controls are critical when assessing this compound’s stability in aqueous media?

Q. Basic

  • pH monitoring : Aldehydes undergo hydration at pH > 7, forming geminal diols; use buffered solutions (pH 4–6) .
  • Temperature-controlled HPLC : Track degradation products (e.g., 4-(Dimethylamino)butanoic acid) at 25°C vs. 37°C .
  • Light exposure controls : Protect samples from UV to prevent radical-mediated oxidation .

How can researchers optimize chiral resolution of this compound enantiomers?

Q. Advanced

  • Chiral stationary phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation .
  • Derivatization : Convert aldehydes to hydrazones with (R)- or (S)-α-methylbenzylamine, enhancing chromatographic separation .
  • Circular dichroism (CD) : Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

What computational models predict the metabolic fate of this compound in vivo?

Q. Advanced

  • ADMET predictors (SwissADME) : Estimate hepatic clearance via cytochrome P450 2D6 oxidation .
  • Metabolite identification : Simulate phase I metabolism (e.g., aldehyde dehydrogenase-mediated oxidation to 4-(Dimethylamino)butanoic acid) .
  • Toxicity risk alerts : Flag reactive aldehyde intermediates using DEREK Nexus .

How do solvent polarity and proticity affect this compound’s reactivity in Schiff base formation?

Q. Basic

  • Polar aprotic solvents (DMF, DMSO) : Stabilize the transition state, accelerating imine formation .
  • Protic solvents (MeOH, H2_2O) : Compete for hydrogen bonding, reducing yield; use molecular sieves to scavenge water .
  • Kinetic studies : Monitor reaction progress via 13C^{13}C-NMR to optimize solvent choice .

What statistical methods resolve batch-to-batch variability in this compound synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature × catalyst loading) .
  • Multivariate analysis (PCA) : Identify outlier batches using FTIR or NMR spectral data .
  • Control charts : Track critical quality attributes (CQAs) like purity (%) over 10+ batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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